molecular formula C17H15NO3 B5561550 3-(1,3-benzodioxol-5-yl)-N-(3-methylphenyl)acrylamide

3-(1,3-benzodioxol-5-yl)-N-(3-methylphenyl)acrylamide

Cat. No. B5561550
M. Wt: 281.30 g/mol
InChI Key: OZOLSFBUVDGIGJ-SOFGYWHQSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-(3-methylphenyl)acrylamide, also known as MDMA, is a psychoactive drug that has been widely used for recreational purposes. However, it has also gained attention in scientific research due to its potential therapeutic effects.

Scientific Research Applications

Polymerization and Material Science

  • Controlled Radical Polymerization : 3-(1,3-Benzodioxol-5-yl)-N-(3-methylphenyl)acrylamide demonstrates potential in controlled radical polymerization. A study by Mori, Sutoh, and Endo (2005) showed that homopolymers of acrylamide derivatives with amino acid moieties can be synthesized via reversible addition−fragmentation chain transfer (RAFT) polymerization, yielding products with controlled molecular weight and low polydispersity (Mori, Sutoh, & Endo, 2005).

  • Polymer Complexes and Supramolecular Chemistry : This compound's derivatives have been used in the synthesis of polymer complexes. El-Sonbati et al. (2018) studied the synthesis and characterization of supramolecular copper(II) polymeric complexes of a biologically active monomer derived from a related sulfa drug, indicating its relevance in the creation of complex molecular structures (El-Sonbati, Diab, Morgan, & Balboula, 2018).

  • Chiral Stationary Phases in Chromatography : Tian et al. (2010) explored the use of macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives for potential application as chiral stationary phases in chromatography. This research demonstrates the compound's utility in enhancing the efficiency and specificity of chromatographic separations (Tian, Lu, Che, Shen, Jiang, & Shen, 2010).

Medicinal Chemistry and Drug Development

  • Histone Deacetylase Inhibitors : In the field of medicinal chemistry, derivatives of this compound have been investigated as inhibitors of histone deacetylases. Bressi et al. (2010) synthesized a series of N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides and found them to be potent inhibitors of human histone deacetylases, indicating potential applications in cancer therapy (Bressi, de Jong, Wu, Jennings, Brown, O’Connell, Tari, Skene, Vu, Navre, Cao, & Gangloff, 2010).

  • Cytotoxic Agents : Research into the cytotoxic properties of related compounds is also prevalent. Sa̧czewski et al. (2004) prepared acrylonitriles substituted with various rings and tested them for cytotoxic potency on human cancer cell lines. This research suggests potential applications of these compounds in developing new cancer treatments (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).

Chemical Synthesis and Catalysis

  • Cross-Coupling Reactions : The derivatives of 3-(1,3-Benzodioxol-5-yl)-N-(3-methylphenyl)acrylamide can be involved in various chemical synthesis processes. For instance, Miura et al. (1998) reported on oxidative cross-coupling reactions using palladium-copper catalyst systems, indicating the compound's relevance in advanced synthetic methodologies (Miura, Tsuda, Satoh, Pivsa‐Art, & Nomura, 1998).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(3-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-12-3-2-4-14(9-12)18-17(19)8-6-13-5-7-15-16(10-13)21-11-20-15/h2-10H,11H2,1H3,(H,18,19)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOLSFBUVDGIGJ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(3-methylphenyl)prop-2-enamide

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